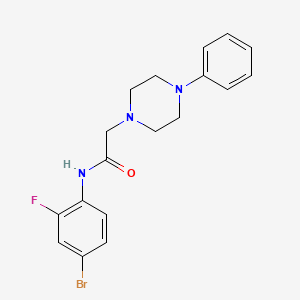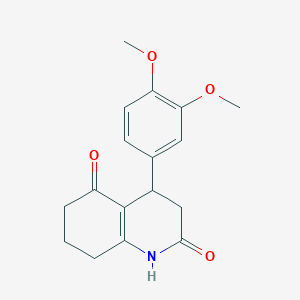
4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as DMQD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMQD has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione exerts its biological effects through various mechanisms of action. It has been found to inhibit the activity of various enzymes and proteins, such as cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. 4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been found to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been found to have low toxicity and can be administered orally or intraperitoneally. However, 4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents, which can affect the biological activity of the compound. 4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione also has a short half-life in vivo and requires frequent dosing.
Direcciones Futuras
For research could include investigating the effects of 4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione on other biological pathways and disease models, optimizing the synthesis method to improve the yield and biological activity of the compound, and developing new formulations to improve solubility and bioavailability. Additionally, more studies are needed to investigate the safety and toxicity of 4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in vivo and to determine the optimal dosing regimen for therapeutic applications.
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that 4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress-induced damage. 4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been found to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-14-7-6-10(8-15(14)22-2)11-9-16(20)18-12-4-3-5-13(19)17(11)12/h6-8,11H,3-5,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKHPOWCYCEFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4438168.png)
![3-chloro-8-[(4-phenyl-1-piperazinyl)carbonyl]-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4438186.png)

![1-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4438198.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B4438211.png)
![methyl 4-({[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4438218.png)
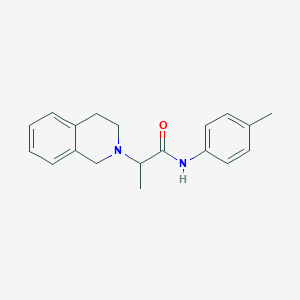
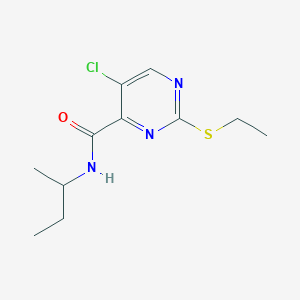
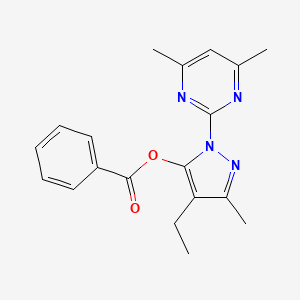
![1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4438237.png)
![N-benzyl-N-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4438239.png)
![methyl (2S,4S)-4-({4-[(ethylsulfonyl)amino]benzoyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B4438253.png)

